Adipiodone, dimeglumine salt

Infusion cholegraphy Side-effect rate Biliary contrast agent tolerability

Adipiodone dimeglumine salt (meglumine iodipamide, Cholografin/Biligrafin) is an organoammonium salt formed by the reaction of adipiodone (a bis-triiodinated benzoic acid derivative linked via an adipoyl bridge) with two equivalents of 1-deoxy-1-(methylamino)-D-glucitol (meglumine). As an ionic, water-soluble, dimeric contrast agent bearing six iodine atoms per molecule, it functions as a radioopaque medium specifically designed for intravenous cholangiography and cholecystography.

Molecular Formula C34H48I6N4O16
Molecular Weight 1530.2 g/mol
CAS No. 3521-84-4
Cat. No. B1672020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipiodone, dimeglumine salt
CAS3521-84-4
Synonymsadipiodone meglumine
Biligrafin
Cholografin Meglumine
Conraxin-H
Endografin
IODAMIDE MEGLUMINE
iodipamide meglumine
Isteropac
meglumine iodamide
meglumine iodipamide
methylglucamine iodamide
methylglucamine iodipamide
Radioselectan
Uromiron
Molecular FormulaC34H48I6N4O16
Molecular Weight1530.2 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C20H14I6N2O6.2C7H17NO5/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1
InChIKeyDGIAUNUPXILTJW-VRWDCWMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adipiodone Dimeglumine Salt (CAS 3521-84-4): Ionic Dimeric Contrast Agent for Hepatobiliary Imaging — Procurement & Selection Essentials


Adipiodone dimeglumine salt (meglumine iodipamide, Cholografin/Biligrafin) is an organoammonium salt formed by the reaction of adipiodone (a bis-triiodinated benzoic acid derivative linked via an adipoyl bridge) with two equivalents of 1-deoxy-1-(methylamino)-D-glucitol (meglumine) [1]. As an ionic, water-soluble, dimeric contrast agent bearing six iodine atoms per molecule, it functions as a radioopaque medium specifically designed for intravenous cholangiography and cholecystography [2]. The meglumine salt formulation is supplied as a sterile aqueous solution at 52% w/v, delivering 257 mg of organically bound iodine per mL (5.2 g iodine per 20 mL dose), with a pH adjusted between 6.5 and 7.7 [3]. Following intravenous administration, iodipamide undergoes active hepatocyte uptake via organic anion transporting polypeptides (OATPs) at the basolateral membrane and is subsequently excreted into bile canaliculi, appearing in the biliary ducts within 10–15 minutes, with maximum gallbladder filling at 2–2.5 hours [3]. Unlike vascular/non-ionic contrast media, adipiodone meglumine follows saturation kinetics with a defined hepatic transport maximum (Tm), beyond which excess drug is diverted to renal pseudo-first-order elimination — a pharmacokinetic bifurcation that fundamentally distinguishes it from renally cleared urographic agents [4].

Why Hepatobiliary Ionic Contrast Agents Like Adipiodone Dimeglumine Cannot Be Interchanged: The Case for Compound-Specific Procurement


Hepatobiliary contrast agents share the same ATC class (V08AC: Watersoluble, hepatotropic X-ray contrast media) but diverge sharply in critical performance parameters. Adipiodone meglumine, ioglycamide, iotroxamide, iodoxamate, and iosulamide each exhibit distinct hepatic transport maximum (Tm) values, choleretic potency, plasma protein binding profiles, and adverse reaction frequencies governed by their specific molecular structures — the number and spatial arrangement of iodine atoms, the nature of the linker between triiodinated aromatic rings, and the counter-cation identity [1]. For example, ioglycamide induces side effects at a rate approximately 10-fold higher than adipiodone in infusion cholegraphy (15.6% vs. 1.5%) despite producing equal image quality [2]. Iotroxamide demonstrates a significantly greater maximum biliary excretion rate than iodipamide at equimolar plasma concentrations, making it a potentially superior contrast agent for intravenous cholangiography from a pharmacokinetic standpoint [3]. Iosulamide meglumine exhibits approximately 4.8-fold lower acute intravenous toxicity (LD50) than iodipamide meglumine in mice and lacks the hypotensive activity observed with iodipamide in preclinical models [4]. These compound-specific differences — spanning safety, pharmacokinetics, and hemodynamic tolerance — mean that pharmacopoeial identity alone (e.g., USP monographs for Iodipamide Meglumine Injection) is insufficient to guarantee clinical or experimental interchangeability, and procurement decisions must be driven by the specific evidence profile of each agent [5].

Adipiodone Dimeglumine Salt: Head-to-Head Quantitative Evidence for Scientific and Procurement Decision-Making


Clinical Tolerability of Adipiodone Versus Ioglycamide: 10-Fold Lower Side-Effect Rate in Infusion Cholegraphy at Equivalent Image Quality

In a direct head-to-head clinical comparison involving 2,080 infusion cholegraphies with hypotonic adipiodone solution (10 g meglumine salt in 100 mL) versus 96 studies with isotonic ioglycamide-85 solution (12.75 g meglumine salt in 75 mL), the two agents produced equal image quality in 97% of cases, yet the side-effect incidence differed by an order of magnitude: 1.5% for adipiodone versus 15.6% for ioglycamide [1]. This comparative study also established that limiting the contrast medium dose to 10 g meglumine salt and using hypotonic solutions was critical for preventing hepatic necrosis and improving erythrocyte osmotic compatibility for both ioglycamide and newer agents such as iotroxamide and iodoxamide [1].

Infusion cholegraphy Side-effect rate Biliary contrast agent tolerability

Iodine Payload and Biliary Opacification: 257 mg I/mL and Firm Molecular Iodine Binding as a Determinant of Radiographic Contrast Efficiency

Adipiodone meglumine injection (52% w/v) delivers 257 mg of organically bound iodine per mL, yielding 5.2 g iodine per standard 20 mL dose — an iodine payload that fundamentally determines the X-ray attenuation achieved in the biliary tree [1]. Each molecule contains six iodine atoms covalently bound to the triiodinated aromatic rings; the iodine content represents approximately 64% of the adipiodone free acid molecular weight and approximately 49.8% of the dimeglumine salt, with the iodine remaining firmly bound in the molecule after intravenous injection, thereby not interfering with thyroid radioiodine uptake studies [2]. This contrasts sharply with non-ionic monomeric contrast agents (e.g., iohexol, iopamidol) that are designed for vascular/urographic rather than hepatobiliary imaging and lack the specific hepatocellular uptake mechanism that concentrates adipiodone in bile [3]. In comparison, diatrizoate meglumine (a vascular urographic ionic monomer) contains only three iodine atoms per molecule and distributes primarily in the extracellular fluid compartment without hepatobiliary concentration, making it unsuitable for cholangiography at equivalent doses [3].

Iodine content Biliary opacification Radiographic contrast density

Hepatic Biliary Excretion Kinetics: Adipiodone Exhibits a Defined Transport Maximum with Predictable Renal Backup Elimination, Differentiating It from Higher-Clearance Hepatobiliary Agents

In bile-fistula dog studies, adipiodone (iodipamide) biliary excretion follows Michaelis-Menten saturation kinetics with a defined hepatic transport maximum (Tm). Iotroxamide demonstrates a significantly greater maximum biliary excretion rate than iodipamide at any equimolar plasma concentration, making iotroxamide pharmacokinetically superior for intravenous cholangiography [1]. Both compounds are equipotent choleretics, each stimulating approximately 23.5 mL of bile per mmole of contrast agent excreted, which imposes an obligatory water-coupling limit on the maximum achievable biliary concentration regardless of the agent used [1]. In a separate cross-study, the maximum biliary transport value for ioglycamic acid was also found to be greater than that for iodipamide in dogs [2]. Despite its lower biliary Tm relative to newer agents, iodipamide's well-characterized saturation kinetics provide a predictable imaging window: doses exceeding the Tm are diverted to renal pseudo-first-order elimination, a backup clearance pathway that is clinically exploited in patients with impaired liver function, as confirmed by studies showing that when corrected for plasma protein binding, renal iodipamide excretion follows a pseudo-first-order process [3].

Hepatic transport maximum Biliary excretion kinetics Saturation kinetics

Acute Intravenous Toxicity: Iodipamide Meglumine Exhibits Lower LD50 Than Iosulamide Meglumine — A Quantitative Safety Distinction Between Biliary Contrast Agent Generations

In a direct comparative preclinical study, iosulamide meglumine — a bis-benzoic analogue of metrizoate developed as a next-generation biliary contrast agent — demonstrated substantially lower acute intravenous toxicity than meglumine iodipamide (Cholografin) in both mice and rats [1]. The LD50 values established a 4.8-fold safety margin favoring iosulamide in the mouse model (11,500 ± 844 mg free acid/kg vs. 2,380 ± 290 mg free acid/kg) and a 3.1-fold difference in rats (13,600 ± 1,710 vs. 4,430 ± 310 mg free acid/kg) [1]. Consistent with these findings, independent LD50 data for iodipamide meglumine 52% solution in mice report 6.2 ± 0.3 mL/kg, equivalent to 3,224 ± 156 mg iodipamide meglumine/kg, aligning with the Rosenberg et al. data when adjusted for salt form differences [2]. Iosulamide additionally showed a lack of hypotensive activity in cats and monkeys, whereas iodipamide caused marked transient or sustained blood pressure reductions, and demonstrated lower emetic potential [1]. Despite this toxicity differential, both agents yielded equivalent speed and degree of biliary opacification at equimolar doses [1].

Acute toxicity LD50 Intravenous contrast agent safety

Clinical Adverse Reaction Rate Under Optimized Administration: Mild Reactions Limited to 4.1% at Slow Infusion — A Real-World Safety Benchmark for Procurement

In a review by Ott and Gelfand encompassing clinical experience with iodipamide meglumine (Cholografin), the mild adverse reaction rate was found to be as low as 4.1% when the dose was limited to 20 mL, administered slowly, and patients were adequately hydrated [1]. In a separate institutional series of 2,034 intravenous cholangiography injections performed over 8 years, no anaphylactic reactions were observed, and the single most important factor influencing reactions was identified as the speed of injection [1]. An independent series of 113 consecutive patients reported by Maglinte found an even lower adverse reaction rate of 0.9% when the optimized slow-infusion protocol was followed [1]. For context, the class-wide incidence of major life-threatening hypersensitivity reactions (severe hypotension, cardiac arrhythmias/arrest, pulmonary/laryngeal edema, convulsions) for intravascular ionic contrast media is estimated at 0.01–0.1% [2]. While these rates compare favorably to the 15.6% side-effect rate of ioglycamide-85 under standard infusion conditions, they remain higher than reported rates for newer non-ionic hepatobiliary agents such as iotroxate, which in a double-blind comparison of 400 cases showed a side-effect frequency approximately half that of iodoxamate [1].

Adverse reaction rate Clinical safety Infusion protocol optimization

Adipiodone Dimeglumine Salt: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Preclinical Biliary Physiology Research: Exploiting Defined Saturation Kinetics and Dual Elimination Pathways

For investigators studying hepatic transport mechanisms, adipiodone dimeglumine offers a uniquely well-characterized substrate with a defined biliary transport maximum (Tm) governed by Michaelis-Menten saturation kinetics and a quantifiable pseudo-first-order renal backup elimination pathway. The compound's obligate choleretic coupling of ~23.5 mL bile per mmole excreted [1] provides a reproducible experimental readout for assessing bile acid transporter function, OATP-mediated hepatocyte uptake, and canalicular efflux kinetics. Because the hepatic Tm and renal elimination were established across multiple dose levels in the same bile-fistula canine model [2], researchers can reference these historical quantitative benchmarks when designing dose-response studies, transporter inhibition assays, or hepatotoxicity models without needing to re-establish baseline pharmacokinetic parameters.

Contrast-Induced Nephropathy (CIN) and Hepatotoxicity Model Development: A Well-Documented Ionic Dimeric Probe with Known Toxicity Profile

The established contrast-induced nephropathy incidence of 12–15% (serum creatinine elevation >44.2 μmol/L) and the documented centrilobular hepatotoxicity confirmed by liver biopsy in clinical case reports [3] make adipiodone meglumine a valuable positive-control compound for developing and validating in vitro and in vivo models of contrast-induced organ injury. Its ionic, high-osmolality, dimeric structure with six iodine atoms distinguishes it mechanistically from non-ionic monomeric contrast agents and enables parallel toxicity screening studies that probe the relative contributions of osmolality, ionic charge, and molecular size to renal tubular and hepatocellular injury. Procurement of the meglumine salt (rather than the sodium salt) is critical for toxicity studies because the meglumine counter-ion independently modulates both osmolality and the risk of ventricular fibrillation — a sodium-mediated effect absent with pure meglumine formulations [4].

Comparative Hepatobiliary Imaging Agent Benchmarking: The Historical Reference Standard for New Molecular Entity Evaluation

Adipiodone dimeglumine serves as the established reference comparator against which all newer intravenous cholangiographic agents — including iotroxamide, iodoxamate, iosulamide, and ioglycamide — have been quantitatively benchmarked in peer-reviewed literature. Every major comparative study (Ronneburg 1990 for tolerability [5], Loeb 1977 for biliary excretion kinetics [1], Rosenberg 1980 for acute toxicity [6]) uses iodipamide meglumine as the control arm, generating a rich comparative dataset that enables new contrast agent developers to contextualize their compound's performance against a well-defined, multi-dimensional baseline spanning image quality, side-effect rate, biliary transport kinetics, choleretic potency, acute toxicity, and hemodynamic safety.

Analytical Reference Standard and Pharmaceutical Quality Control: USP-Compliant Iodipamide Meglumine for Method Development and Validation

The United States Pharmacopeia (USP 2025) monograph for Iodipamide Meglumine Injection specifies identity (thin-layer chromatography against USP Iodipamide RS), assay (95.0–105.0% of labeled amount), pH (6.5–7.7), bacterial endotoxins (≤3.6 USP Endotoxin Units/mL), and free aromatic amine limits (using USP 3-Amino-2,4,6-triiodobenzoic Acid RS as the reference standard) [7]. These compendial specifications make adipiodone dimeglumine a defined analytical reference material for developing and validating chromatographic purity methods, dissolution testing protocols, and stability-indicating assays for iodinated contrast agents. For industrial quality control laboratories supporting generic contrast media manufacturing, procurement of the USP-grade reference standard alongside the bulk API enables method transfer, system suitability testing, and regulatory submission data generation aligned with pharmacopoeial requirements [7].

Quote Request

Request a Quote for Adipiodone, dimeglumine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.